1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204596
InChI: InChI=1S/C20H18FN3O2/c1-26-16-11-7-14(8-12-16)22-20-19-17(3-2-4-18(19)25)24(23-20)15-9-5-13(21)6-10-15/h5-12H,2-4H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS No.:

Cat. No.: VC20204596

Molecular Formula: C20H18FN3O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one -

Specification

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-(4-methoxyanilino)-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C20H18FN3O2/c1-26-16-11-7-14(8-12-16)22-20-19-17(3-2-4-18(19)25)24(23-20)15-9-5-13(21)6-10-15/h5-12H,2-4H2,1H3,(H,22,23)
Standard InChI Key JYGHRNITQFGENS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s IUPAC name, 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one, reflects its complex bicyclic architecture. Key properties include:

PropertyValue
Molecular FormulaC₂₀H₁₈FN₃O₂
Molecular Weight351.4 g/mol
Core StructureTetrahydroindazole (4H-indazol-4-one)
Substituents4-Fluorophenyl, 4-methoxyphenylamino

The fluorophenyl group at position 1 and the methoxyphenylamino group at position 3 contribute to its stereoelectronic profile, potentially enhancing membrane permeability and target binding .

Structural Analysis

The tetrahydroindazole core provides a rigid scaffold, while the 4-fluorophenyl and 4-methoxyphenyl groups introduce electron-withdrawing and electron-donating effects, respectively. These features are critical for modulating solubility and interactions with biological targets such as enzymes or receptors . Computational studies on analogous indazoles suggest that the fluorine atom’s electronegativity may stabilize charge-transfer interactions, whereas the methoxy group’s bulkiness could influence steric accessibility .

Synthesis and Synthetic Strategies

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at positions 1 and 3 requires careful control of reaction conditions.

  • Functional Group Compatibility: The methoxy group’s sensitivity to strong acids or bases necessitates mild protocols .

Comparative Analysis with Structural Analogs

CompoundStructureActivity
1-(4-Methoxyphenyl)-4-aminoindazole Tetrahydroindazole with methoxyphenylAntiviral (HCV IC₅₀ = 0.175 μM)
5-Nitro-1H-pyrimido[1,2-b]indazole Trifluoromethylated indazoleAnticancer (HepG2 IC₅₀ = 0.18 μM)
1-(3-Fluorophenyl)triazole-indazole Fluorophenyl-triazole hybridAntimicrobial (MIC = 4 μg/mL)

This compound’s dual fluorophenyl-methoxyphenyl substitution may synergize activities observed in analogs, though empirical validation is needed.

Future Directions and Applications

  • In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and microbial strains.

  • Structural Optimization: Introduce solubilizing groups (e.g., sulfonamides) to improve bioavailability .

  • Mechanistic Studies: Investigate nitroreductase-mediated activation, a pathway observed in nitroaromatic antituberculosis agents .

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